molecular formula C22H24N4O3 B11023117 3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide

3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11023117
M. Wt: 392.5 g/mol
InChI Key: JMCROEVQBITYGF-UHFFFAOYSA-N
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Description

3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that features a benzimidazole moiety, a benzoxazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Synthesis of Benzoxazine Ring: The benzoxazine ring is formed by reacting an appropriate phenol with formaldehyde and an amine.

    Coupling Reactions: The benzimidazole and benzoxazine intermediates are then coupled using a suitable linker, such as a propyl chain, through nucleophilic substitution or other coupling reactions.

    Final Assembly: The final compound is assembled by introducing the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzimidazole and benzoxazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzimidazole or benzoxazine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of benzimidazole and benzoxazine derivatives with biological macromolecules. It may serve as a lead compound for the development of new drugs.

Medicine

Due to the presence of the benzimidazole moiety, which is known for its pharmacological activities, this compound could be investigated for potential therapeutic applications, such as antimicrobial, antiviral, or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzimidazole ring is known to interact with DNA and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which are used as proton pump inhibitors and antiparasitic agents, respectively.

    Benzoxazine Derivatives: Compounds used in the synthesis of high-performance polymers and resins.

Uniqueness

The unique combination of benzimidazole and benzoxazine rings in this compound provides a distinct set of chemical and biological properties. This dual functionality can lead to novel applications that are not possible with simpler compounds.

Conclusion

3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide is a versatile compound with potential applications in various fields. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable subject for further research and development.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

3-oxo-N-[3-(1-propan-2-ylbenzimidazol-2-yl)propyl]-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-14(2)26-18-7-4-3-6-16(18)24-20(26)8-5-11-23-22(28)15-9-10-19-17(12-15)25-21(27)13-29-19/h3-4,6-7,9-10,12,14H,5,8,11,13H2,1-2H3,(H,23,28)(H,25,27)

InChI Key

JMCROEVQBITYGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC4=C(C=C3)OCC(=O)N4

Origin of Product

United States

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